molecular formula C19H20O4 B11835200 (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate

(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate

Cat. No.: B11835200
M. Wt: 312.4 g/mol
InChI Key: BTOYAZSQPOCWCZ-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate is a chemical compound that belongs to the class of fluorenylmethyl carbonates. This compound is characterized by the presence of a fluorenyl group attached to a carbonate moiety, which is further linked to a 4-hydroxybutyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate typically involves the reaction of (9H-fluoren-9-yl)methanol with 4-hydroxybutyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonate group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonate group can produce an alcohol.

Scientific Research Applications

(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate involves its ability to form stable covalent bonds with target molecules. The fluorenyl group provides steric hindrance, which can protect sensitive functional groups from unwanted reactions. The carbonate moiety can undergo hydrolysis to release the active hydroxyl group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • (9H-fluoren-9-yl)methyl (4-aminophenyl)carbamate
  • (9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate
  • (9H-fluoren-9-yl)methyl 4-methylbenzene-1-sulfonate

Uniqueness

Compared to similar compounds, (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate is unique due to its specific combination of a fluorenyl group and a 4-hydroxybutyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-hydroxybutyl carbonate

InChI

InChI=1S/C19H20O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,20H,5-6,11-13H2

InChI Key

BTOYAZSQPOCWCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCCO

Origin of Product

United States

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